molecular formula C24H22BrNO4 B12334685 Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide

Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide

Cat. No.: B12334685
M. Wt: 468.3 g/mol
InChI Key: PAPXSYDJDGDTES-UHFFFAOYSA-M
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Description

The compound Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide is a quaternary ammonium salt featuring a pyridinium core with two key substituents:

  • Position 1: A benzyl (phenylmethyl) group.
  • Position 4: A carbonyl-linked 2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl moiety.

The indenyl group contributes a bicyclic structure with methoxy substituents at positions 5 and 6, a ketone at position 1, and reduced saturation at the 2,3-positions.

Properties

Molecular Formula

C24H22BrNO4

Molecular Weight

468.3 g/mol

IUPAC Name

2-(1-benzylpyridin-1-ium-4-carbonyl)-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide

InChI

InChI=1S/C24H22NO4.BrH/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16;/h3-11,13-14,20H,12,15H2,1-2H3;1H/q+1;/p-1

InChI Key

PAPXSYDJDGDTES-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)C3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide typically involves the following steps :

    Starting Materials: The synthesis begins with 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde.

    Reaction Conditions: These starting materials are reacted in the presence of a suitable solvent, such as demineralized water, and under controlled temperature conditions.

    Formation of Intermediate: The reaction proceeds through the formation of an intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-2,3-dihydro-1H-inden-1-one.

    Final Product: The intermediate is then further reacted with benzyl bromide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromide ion in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pyridinium bromides have been studied for their potential as pharmacological agents. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Some studies have shown that pyridinium derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
    Study ReferenceFindings
    Induction of apoptosis in breast cancer cell lines with IC50 values in the micromolar range.
    Enhanced cytotoxicity against leukemia cells compared to standard treatments.
  • Antimicrobial Properties : Pyridinium compounds have demonstrated activity against various bacterial strains, making them candidates for developing new antibiotics.

Organic Synthesis Applications

In organic synthesis, Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide serves as an effective reagent for:

  • Bromination Reactions : It acts as a source of electrophilic bromine in halogenation reactions. This property is particularly useful for introducing bromine into complex organic molecules.
    Reaction TypeDescription
    Bromination of KetonesEffective in adding bromine across carbonyl groups to form bromo-ketones.
    Functional Group TransformationsFacilitates the conversion of alcohols and phenols into their corresponding brominated derivatives.
  • Catalysis : The compound can be utilized as a catalyst in various organic transformations due to its ability to stabilize transition states and lower activation energies.

Case Studies

Several case studies highlight the effectiveness of this compound in research:

  • Study on Anticancer Properties : A study published in Pharmacology Reports investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through ROS generation .
  • Antibacterial Activity Assessment : Research conducted on the antibacterial properties revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s pyridinium ring can interact with nucleic acids and proteins, potentially affecting their function and activity. Additionally, the carbonyl and dimethoxyindanone moieties may participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Reference
Target Compound Pyridinium bromide 1-benzyl, 4-(2,3-dihydro-5,6-dimethoxy-1-oxo-inden-2-yl carbonyl) ~554 (estimated)* Antidementive (inferred)
1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidinium Bromide Piperidinium bromide 1,1-dibenzyl, 4-(indenyl methyl) 550.53 Antidementive
4-[2-(3,4-Dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]-1-(3-succinimidylbenzyl)pyridinium Bromide Pyridinium bromide 4-oxazolyl-dihydrobenzopyran, 3-succinimidyl benzyl ~627 (estimated) Unknown
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide Pyridinium bromide 1-octadecyl (C18 alkyl chain), 4-phenylbutadienyl ~581 (estimated) Surfactant/membrane studies

*Estimated based on substituent contributions (pyridinium core + benzyl + indenyl carbonyl + Br⁻).

Key Observations:

Core Heterocycle: The target compound uses a pyridinium core, whereas ’s analog employs a piperidinium ring. Pyridinium’s aromaticity may enhance electron-deficient character, influencing reactivity and interactions (e.g., with acetylcholinesterase’s catalytic site) .

Substituent Variations :

  • The indenyl carbonyl group in the target compound contrasts with the oxazolyl-dihydrobenzopyran in . The latter’s oxazole ring may engage in hydrogen bonding, while the indenyl carbonyl could enhance planar rigidity for target binding .
  • Long alkyl chains (e.g., octadecyl in ) increase lipophilicity, favoring membrane interactions, whereas aromatic groups (e.g., benzyl) balance solubility and target affinity .

Physicochemical Properties

Property Target Compound 1,1-Dibenzyl Piperidinium Bromide 4-Oxazolyl-Benzopyran Derivative
LogP (estimated) ~2.5 (moderate lipo.) ~3.1 (higher lipo.) ~1.8 (polar due to oxazole/succinimide)
Solubility Moderate in DMSO Low (piperidinium bulk) High (polar substituents)
Stability Stable as bromide salt Hygroscopic (quaternary ammonium) Sensitive to hydrolysis (succinimide)
Notes:
  • The target’s benzyl and methoxy groups likely improve solubility compared to long-chain alkyl analogs ().
  • Succinimide-containing compounds () may undergo hydrolysis, limiting shelf life .

Pharmacological Implications

  • Antidementive Potential: explicitly categorizes its piperidinium analog as an antidementive, suggesting the target compound’s indenyl group may similarly interact with neurological targets (e.g., acetylcholinesterase inhibition) .
  • Quaternary Ammonium Salts : Pyridinium derivatives are common in acetylcholinesterase inhibitors (e.g., donepezil analogs), where the cationic nitrogen interacts with the enzyme’s anionic gorge .

Biological Activity

Pyridinium compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide exhibits unique properties that warrant a detailed exploration of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyridinium moiety : A nitrogen-containing aromatic ring that contributes to its basicity and potential interactions with biological targets.
  • Indenone derivative : The presence of the indenone structure enhances its reactivity and potential for biological activity.
  • Bromide ion : This halogen can influence the compound's solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridinium compounds. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Pyridinium derivative AStaphylococcus aureus15 µg/mL
Pyridinium derivative BEscherichia coli20 µg/mL
Pyridinium derivative CCandida albicans10 µg/mL

These results indicate that modifications in the pyridinium structure can significantly affect its antimicrobial efficacy.

Case Studies

  • Case Study on Acetylcholinesterase Inhibition :
    • A study demonstrated that certain pyridinium oximes effectively reactivated AChE inhibited by organophosphate pesticides. The efficacy varied among different oximes, indicating that structural modifications could enhance therapeutic outcomes .
  • Case Study on Antioxidant Properties :
    • Research has shown that indenone derivatives possess significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. The antioxidant capacity was measured using various assays such as DPPH and ABTS radical scavenging tests.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyridinium compounds:

  • Optimization of Substituents : Studies indicate that electron-withdrawing groups at specific positions enhance the inhibitory effects on AChE and improve antimicrobial activity .
  • Diverse Applications : Beyond antimicrobial effects, these compounds are being explored for their potential in treating neurodegenerative disorders due to their ability to modulate cholinergic signaling pathways .

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